molecular formula C15H14O6 B5822141 8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE

8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE

Cat. No.: B5822141
M. Wt: 290.27 g/mol
InChI Key: YGPNXZPQFSJLSH-UHFFFAOYSA-N
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Description

8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of acetyloxy groups, which are functional groups derived from acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE typically involves the acetylation of the corresponding hydroxy coumarin derivative. One common method is the reaction of 7-hydroxy-3,4-dimethylcoumarin with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired acetyloxy compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding hydroxy compound.

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used to hydrolyze the acetyloxy groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: 7-hydroxy-3,4-dimethylcoumarin

    Oxidation: Quinone derivatives

    Substitution: Various substituted coumarin derivatives

Scientific Research Applications

8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE involves its interaction with various molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity. Additionally, the aromatic coumarin core can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3,4-dimethylcoumarin: The hydrolyzed form of the compound.

    3,4-Dimethylcoumarin: Lacks the acetyloxy groups.

    7-Acetoxy-3,4-dimethylcoumarin: Contains only one acetyloxy group.

Uniqueness

8-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE is unique due to the presence of two acetyloxy groups, which can influence its chemical reactivity and biological activity. The dual acetyloxy groups may enhance its potential as a prodrug, allowing for controlled release of active metabolites.

Properties

IUPAC Name

(8-acetyloxy-3,4-dimethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-7-8(2)15(18)21-13-11(7)5-6-12(19-9(3)16)14(13)20-10(4)17/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPNXZPQFSJLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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